(2-(m-Tolyl)thiazol-4-yl)methanol
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Overview
Description
(2-(m-Tolyl)thiazol-4-yl)methanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound features a thiazole ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position, along with a tolyl group (a benzene ring with a methyl substituent) at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(m-Tolyl)thiazol-4-yl)methanol typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction generally involves the condensation of α-haloketones with thioamides. For this compound, the specific steps might include:
Starting Materials: m-Tolyl ketone, thioamide, and formaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated under reflux conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for large-scale production, including the use of automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(2-(m-Tolyl)thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: (2-(m-Tolyl)thiazol-4-yl)carboxylic acid.
Reduction: (2-(m-Tolyl)thiazolidin-4-yl)methanol.
Substitution: 5-Bromo-(2-(m-Tolyl)thiazol-4-yl)methanol.
Scientific Research Applications
(2-(m-Tolyl)thiazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-(m-Tolyl)thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. Additionally, they can interact with cellular receptors and proteins, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family.
(2-Phenylthiazol-4-yl)methanol: Similar structure with a phenyl group instead of a tolyl group.
(2-(p-Tolyl)thiazol-4-yl)methanol: Similar structure with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
(2-(m-Tolyl)thiazol-4-yl)methanol is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The meta-substitution pattern can lead to different steric and electronic effects compared to other isomers, potentially resulting in distinct properties and applications.
Properties
IUPAC Name |
[2-(3-methylphenyl)-1,3-thiazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-3-2-4-9(5-8)11-12-10(6-13)7-14-11/h2-5,7,13H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACUTVLREYDBQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586186 |
Source
|
Record name | [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93476-40-5 |
Source
|
Record name | [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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